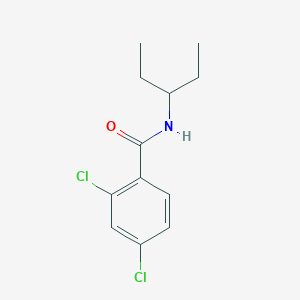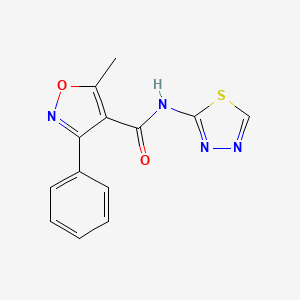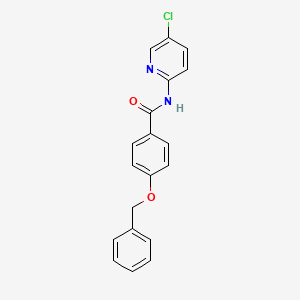![molecular formula C20H13ClN2O B5757714 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol](/img/structure/B5757714.png)
1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol, also known as CQIN, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. It belongs to the class of quinoline-based compounds, which have been widely studied for their pharmacological properties. CQIN has been shown to exhibit promising results in various studies, making it a subject of interest for researchers worldwide.
Mécanisme D'action
The mechanism of action of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. This compound has also been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis and inhibiting their DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit the growth of bacterial cells and biofilms, making it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol in lab experiments include its potent antitumor and antibacterial activity, as well as its relatively low toxicity. This compound has been shown to exhibit high selectivity towards cancer cells and bacterial cells, making it a potential candidate for targeted therapy. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability, and its potential side effects on normal cells.
Orientations Futures
There are several future directions for research on 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol. One potential direction is the development of new derivatives of this compound with improved pharmacological properties, such as increased solubility and selectivity towards cancer cells and bacterial cells. Another potential direction is the investigation of the synergistic effects of this compound with other anticancer and antibacterial agents, which may enhance its therapeutic efficacy. Additionally, the potential use of this compound in combination with other therapies, such as radiation therapy and immunotherapy, should be explored. Finally, the potential use of this compound in other scientific fields, such as materials science and environmental science, should be investigated.
Méthodes De Synthèse
The synthesis of 1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol involves the reaction of 5-chloro-8-hydroxyquinoline with salicylaldehyde in the presence of a suitable catalyst. The resulting product is then purified by recrystallization to obtain pure this compound. The synthesis of this compound has been optimized by various researchers, resulting in high yields and purity of the compound.
Applications De Recherche Scientifique
1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been shown to exhibit antibacterial activity against various bacterial strains, including drug-resistant strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-[(5-chloroquinolin-8-yl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-17-8-9-18(20-15(17)6-3-11-22-20)23-12-16-14-5-2-1-4-13(14)7-10-19(16)24/h1-12,24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPKZZAILDABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C4C(=C(C=C3)Cl)C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![4-(2-{[(3-bromobenzyl)thio]acetyl}carbonohydrazonoyl)phenyl acetate](/img/structure/B5757649.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5757656.png)
![1-bromo-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B5757657.png)
![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5757684.png)
![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)



![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)

![N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)
